

# Comparative analysis of Navocafort in different CFTR mutation models

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Navocafort  
CAS No.: 2159103-66-7  
Cat. No.: B609429

[Get Quote](#)

## Navocafort in CFTR Modulation: A Comparative Analysis

For Immediate Release

This guide provides a comparative analysis of **Navocafort** (formerly ABBV-3067), an investigational cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, with other CFTR modulators. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available data on its performance in different CFTR mutation models and detailed experimental methodologies.

### Introduction to Navocafort

**Navocafort** is a small molecule CFTR potentiator designed to enhance the channel gating function of the CFTR protein on the cell surface.[1] It is being developed as part of a triple combination therapy, often with CFTR correctors such as Galicafort (ABBV-2222), to address the underlying protein defect in cystic fibrosis (CF), particularly for individuals with the F508del mutation.[2][3] The rationale behind this combination therapy is that by first correcting the

misfolded F508del-CFTR protein and trafficking it to the cell surface, a potentiator like **Navocafort** can then effectively open the channel to increase chloride ion transport.[4]

## Comparative Preclinical Efficacy

Direct, head-to-head comparative studies of **Navocafort** with the approved potentiator Ivacaftor are limited in publicly available literature. However, existing preclinical data provides some insights into its activity.

A study investigating co-potential strategies for the p.Arg334Trp-CFTR mutation, a variant with a conductance defect, showed that **Navocafort** (ABBV-3067) could increase CFTR activity.[5] The study also suggested that **Navocafort's** mechanism of action is likely distinct from the potentiator apigenin but may be similar to that of Ivacaftor (VX-770). Notably, in this model, the combination of a novel potentiator (LSO-150 or LSO-153) with **Navocafort** resulted in a further rescue of p.Arg334Trp-CFTR activity, indicating a potential for co-potential therapy.

Another study mentioned that **Navocafort** demonstrated significant activity in primary cells from patients with class III CFTR mutations.

It's important to note that AbbVie, the original developer, discontinued its cystic fibrosis program after the combination of Galicafort and **Navocafort** with other inhibitors did not meet expectations in a mid-phase clinical trial. Sionna Therapeutics has since licensed these assets to explore their potential in combination with their novel NBD1 stabilizers.

Table 1: Summary of Preclinical Data on **Navocafort** in Different CFTR Mutation Models

CFTR Mutation	Model System	Assay	Key Findings	Citation
p.Arg334Trp	CF bronchial epithelial (CFBE41o-) cells expressing p.Arg334Trp-CFTR	Halide-sensitive YFP quenching assay	Investigational compounds LSO-150 and LSO-153 showed increased p.Arg334Trp-CFTR activity, with further rescue in combination with Navocafort (ABBV-3067).	
p.Ser549Arg, p.Gly551Asp, p.Ser945Leu	Cells expressing these CFTR variants	Not specified	LSO-24 and LSO-150 increased CFTR activity for these variants, with a greater rescue in combination with Navocafort (ABBV-3067).	
p.Gly1349Asp	Cells expressing p.Gly1349Asp-CFTR	Not specified	Responded to Navocafort (ABBV-3067).	
Class III Mutations	Primary cells from patients	Not specified	Demonstrated significant activity.	
F508del	Human Bronchial Epithelial (HBE) cells from F508del homozygous patients	Not specified	Triple combinations including Galicafort and Navocafort showed more significant	

restoration of F508del CFTR expression and function than the dual combination of Galicafort and Navocafort.

---

## Clinical Trial Insights

**Navocafort** has been evaluated in Phase 2 clinical trials as part of a triple combination therapy with Galicafort and either ABBV-119 or ABBV-576. The primary target population for these trials were adults with CF who are homozygous or heterozygous for the F508del mutation. The main objectives were to assess the safety, tolerability, and efficacy of these combinations.

Key outcome measures in these trials included:

- Sweat Chloride Concentration: A biomarker of CFTR activity.
- Percent Predicted Forced Expiratory Volume in 1 second (ppFEV1): A measure of lung function.

While the trials were initiated, AbbVie ultimately halted the program, suggesting the outcomes did not meet the desired efficacy endpoints. Specific quantitative data from these trials detailing the performance of the **Navocafort**-containing regimens are not readily available in published literature.

## Experimental Protocols

Detailed experimental protocols for the preclinical studies specifically investigating **Navocafort** are not fully available in the public domain. However, based on the types of experiments referenced, the following standard methodologies are commonly employed in the field to assess CFTR modulator efficacy.

## Ussing Chamber Assay for CFTR Function

The Ussing chamber is a gold-standard electrophysiological technique used to measure ion transport across epithelial tissues.

Methodology:

- **Cell Culture:** Primary human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE410-) expressing the CFTR mutation of interest are cultured on permeable supports to form a polarized monolayer.
- **Chamber Setup:** The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with physiological saline solution and maintained at 37°C, gassed with 95% O<sub>2</sub>/5% CO<sub>2</sub>.
- **Measurement:** A voltage clamp is used to maintain the transepithelial voltage at 0 mV, and the short-circuit current (I<sub>sc</sub>), which reflects the net ion transport, is measured.
- **Pharmacological Modulation:**
  - Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride transport.
  - Forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor) are added to increase intracellular cAMP and activate CFTR.
  - The CFTR potentiator (e.g., **Navocafator**) is added to the apical chamber to assess its effect on CFTR-mediated I<sub>sc</sub>.
  - A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
- **Data Analysis:** The change in I<sub>sc</sub> upon addition of the potentiator and inhibitor is quantified to determine the efficacy of the compound.

## Single-Channel Patch-Clamp Recording

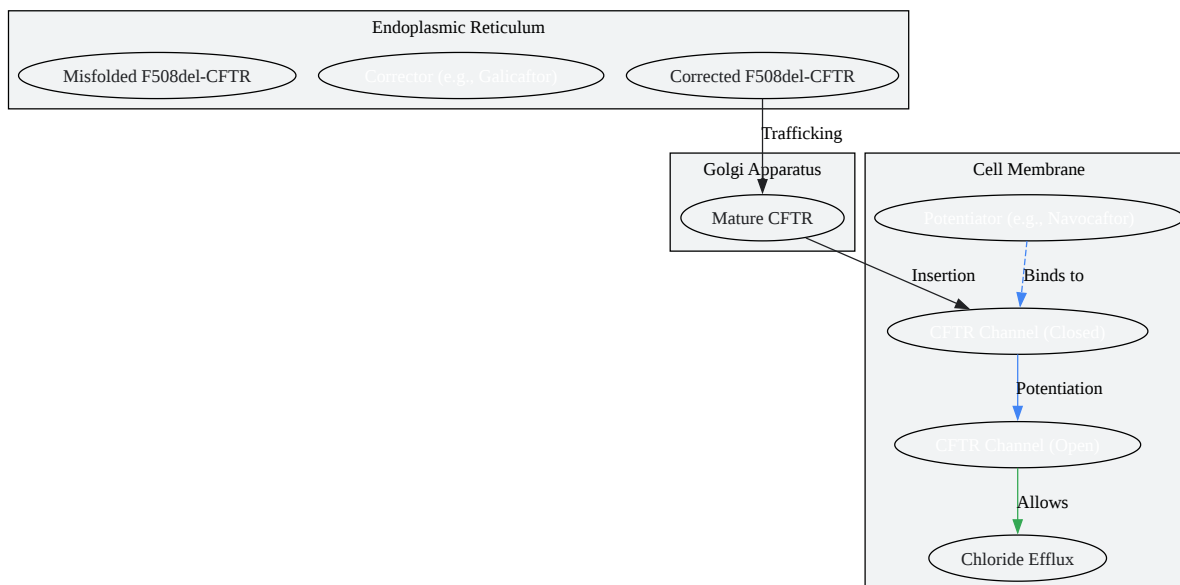
This technique allows for the direct measurement of the opening and closing (gating) of individual CFTR channels.

**Methodology:**

- **Cell Preparation:** Cells expressing the CFTR mutation are grown on a culture dish.
- **Pipette and Seal Formation:** A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal (a "gigaseal"). This isolates a small patch of the membrane containing one or a few ion channels.
- **Excised Patch Formation:** The pipette is then pulled away from the cell to create an "inside-out" patch, exposing the intracellular side of the membrane to the bath solution.
- **Recording:** The current flowing through the single channel is recorded while the voltage across the membrane patch is clamped. The bath solution contains ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channel.
- **Drug Application:** The potentiator is added to the bath solution to observe its effect on the channel's open probability ( $P_o$ ), which is the fraction of time the channel is in the open state.
- **Data Analysis:** The single-channel recordings are analyzed to determine changes in  $P_o$ , open time, and closed time, providing a direct measure of the potentiator's effect on channel gating.

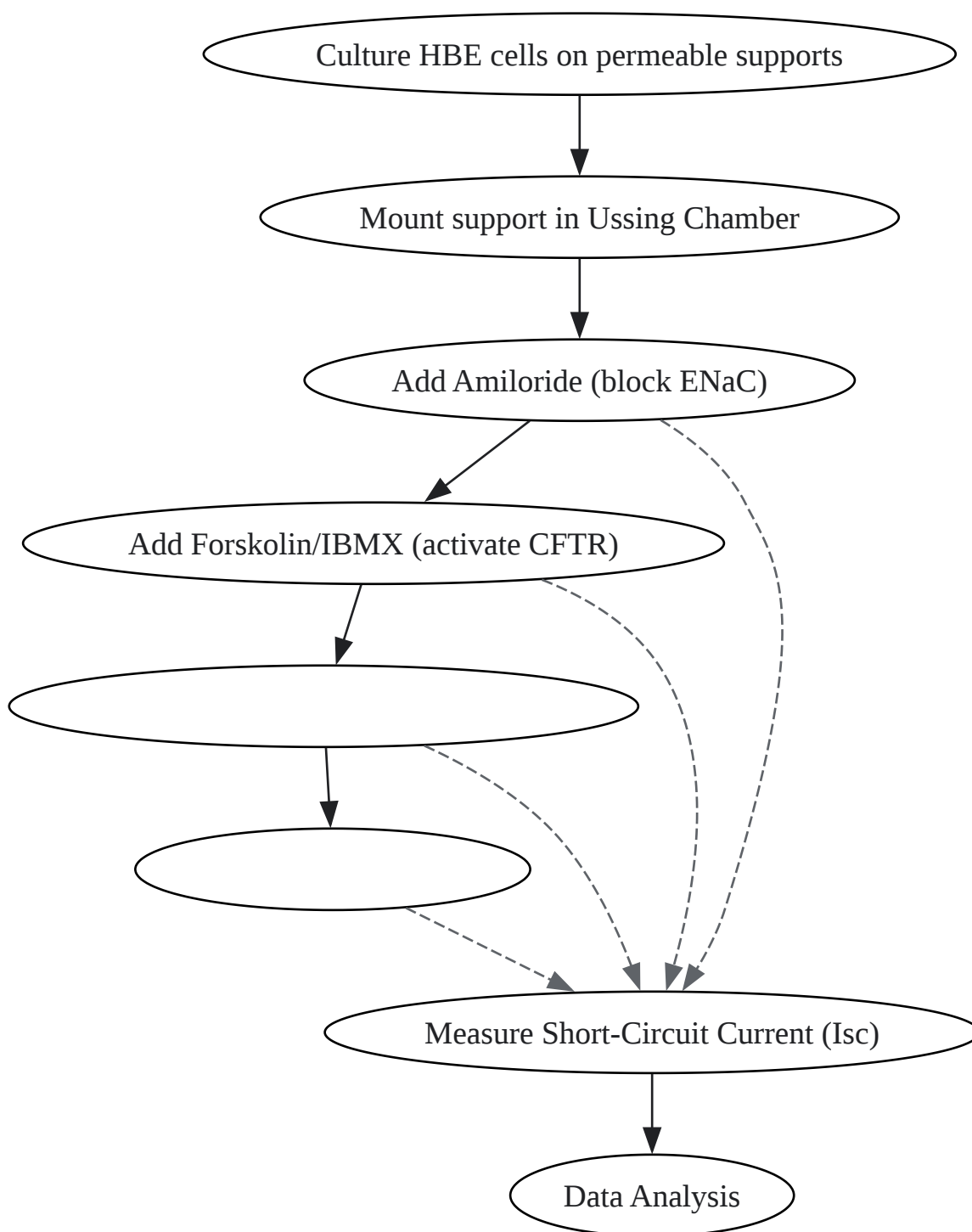
## Visualizations

### Signaling Pathway of CFTR Modulation



[Click to download full resolution via product page](#)

## Experimental Workflow for Ussing Chamber Assay



[Click to download full resolution via product page](#)

## Conclusion

**Navocaftor** is a CFTR potentiator that has been investigated primarily as a component of a triple-combination therapy for cystic fibrosis, targeting the common F508del mutation. While

preclinical studies have suggested its activity in various CFTR mutation models, including some non-F508del mutations, a clear, direct comparison with established potentiators like Ivacaftor is not well-documented in the public domain. The discontinuation of the AbbVie clinical program involving **Navocaftor** suggests that the combination therapies under investigation did not achieve their predefined efficacy goals. Further research and data from its new developer, Sienna Therapeutics, will be necessary to fully elucidate the comparative efficacy and potential therapeutic role of **Navocaftor** in the evolving landscape of CFTR modulation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- [1. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review \[mdpi.com\]](#)
- [2. ClinicalTrials.gov \[clinicaltrials.gov\]](#)
- [3. fiercebiotech.com \[fiercebiotech.com\]](#)
- [4. Biological Characterization of F508delCFTR Protein Processing by the CFTR Corrector ABBV-2222/GLPG2222 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Comparative analysis of Navocaftor in different CFTR mutation models]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b609429/docs#comparative-analysis-of-navocaftor-in-different-cftr-mutation-models\]](https://www.benchchem.com/product/b609429/docs#comparative-analysis-of-navocaftor-in-different-cftr-mutation-models)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)